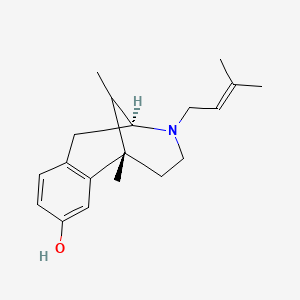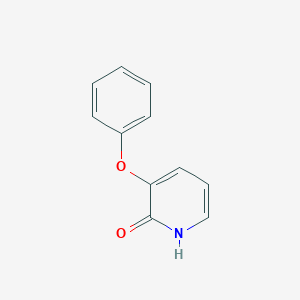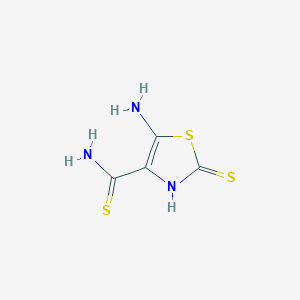![molecular formula C5H13ClN2O2Se B13853346 3-[(2-Aminoethyl)selanyl]alanine--hydrogen chloride (1/1) CAS No. 66491-74-5](/img/structure/B13853346.png)
3-[(2-Aminoethyl)selanyl]alanine--hydrogen chloride (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Selenalysine Hydrochloride is a compound with the molecular formula C5H12N2O2Se.HCl and a molecular weight of 247.58 It is a derivative of lysine where a selenium atom substitutes for the sulfur atom in the lysine molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Selenalysine Hydrochloride typically involves the incorporation of selenium into the lysine structure. One common method is the substitution of sulfur with selenium in the lysine molecule. This can be achieved through a series of chemical reactions that introduce selenium into the lysine backbone .
Industrial Production Methods
Industrial production of Selenalysine Hydrochloride involves large-scale chemical synthesis processes. These processes are designed to ensure high yield and purity of the final product. The production methods often include the use of specialized equipment and controlled reaction conditions to facilitate the incorporation of selenium into the lysine structure .
Chemical Reactions Analysis
Types of Reactions
Selenalysine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized under specific conditions.
Reduction: The compound can also undergo reduction reactions, where the selenium atom is reduced to a lower oxidation state.
Substitution: Selenalysine Hydrochloride can participate in nucleophilic substitution reactions, where the selenium atom is replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in the reactions of Selenalysine Hydrochloride include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of Selenalysine Hydrochloride depend on the type of reaction. For example, oxidation reactions may yield selenoxide derivatives, while reduction reactions can produce selenide compounds .
Scientific Research Applications
Selenalysine Hydrochloride has several scientific research applications:
Biochemistry: It is used to study the role of selenium in biological systems and its incorporation into proteins.
Molecular Biology: The compound is utilized in experiments involving the substitution of lysine in proteins to investigate the effects of selenium substitution.
Industry: The compound is used in the development of selenium-containing materials and products.
Mechanism of Action
The mechanism of action of Selenalysine Hydrochloride involves its incorporation into proteins in place of lysine. This substitution can affect the structure and function of the proteins, leading to changes in their biological activity. The selenium atom in the compound can interact with various molecular targets and pathways, influencing cellular processes .
Comparison with Similar Compounds
Selenalysine Hydrochloride can be compared with other selenium-containing compounds such as:
Selenomethionine: Another selenium-containing amino acid where selenium substitutes for sulfur in methionine.
Selenocystine: A dimer of selenocysteine linked by a diselenide bond
These compounds share similarities in their selenium content but differ in their specific structures and biological roles.
Properties
CAS No. |
66491-74-5 |
|---|---|
Molecular Formula |
C5H13ClN2O2Se |
Molecular Weight |
247.59 g/mol |
IUPAC Name |
2-amino-3-(2-aminoethylselanyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C5H12N2O2Se.ClH/c6-1-2-10-3-4(7)5(8)9;/h4H,1-3,6-7H2,(H,8,9);1H |
InChI Key |
SNXWQFFSLUAENB-UHFFFAOYSA-N |
Canonical SMILES |
C(C[Se]CC(C(=O)O)N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


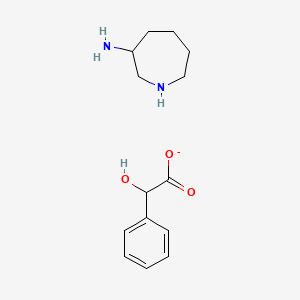
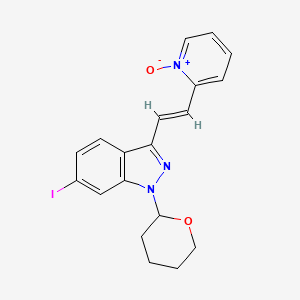
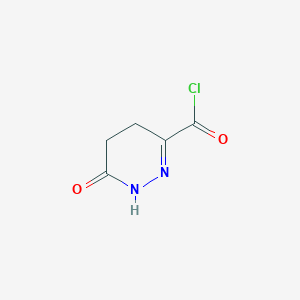
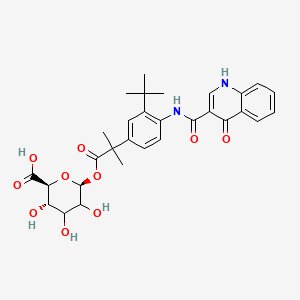

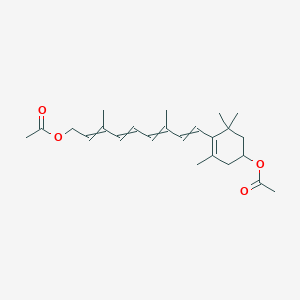
![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(Z)-piperazin-1-yliminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B13853323.png)
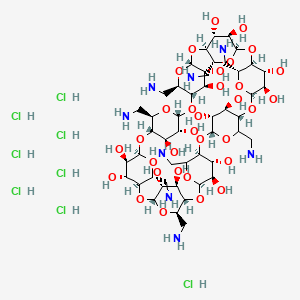
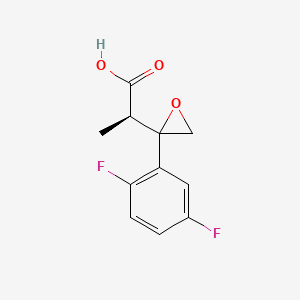
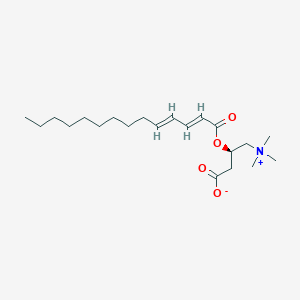
![[(3aS,4R,5S,6S,7R,7aR)-5,6,7-triacetyloxy-2-sulfanylidene-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-4-yl] acetate](/img/structure/B13853339.png)
